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  • Product: 4-Pentenylboronic acid pinacol ester
  • CAS: 157735-10-9; 161395-96-6

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 4-Pentenylboronic acid pinacol ester

The following technical guide details the chemical properties, stability, and application of 4-Pentenylboronic acid pinacol ester , a bifunctional organoboron intermediate. Chemical Profile, Stability, and Synthetic Util...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, stability, and application of 4-Pentenylboronic acid pinacol ester , a bifunctional organoboron intermediate.

Chemical Profile, Stability, and Synthetic Utility

Executive Summary

4-Pentenylboronic acid pinacol ester (IUPAC: 2-(Pent-4-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a specialized alkyl boronate building block characterized by two distinct reactive handles: a terminal alkene and a nucleophilic boronate ester .

Unlike aryl or vinyl boronates, this compound is an alkyl boronate , featuring an


-hybridized carbon-boron bond. This structural distinction dictates its unique reactivity profile, requiring specific catalytic conditions for Suzuki-Miyaura cross-coupling (to suppress 

-hydride elimination) while offering orthogonal reactivity at the alkene terminus via olefin metathesis or thiol-ene "click" chemistry. It is widely employed in the synthesis of bifunctional linkers, macrocycles, and ROS-responsive drug delivery systems.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-(Pent-4-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Common Name 4-Pentenylboronic acid pinacol ester
Structure

Molecular Formula

Molecular Weight 196.10 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 0.5 mmHg (Predicted)
Solubility Soluble in THF, DCM, Toluene, EtOAc; Insoluble in Water
CAS Number 161395-96-6 (Note: Verify specific isomer; often conflated with 1-pentenyl in databases)
Structural Analysis

The molecule consists of a 5-carbon chain.

  • C1 (Boron-bound):

    
     hybridized. High electron density, susceptible to oxidation.
    
  • C4-C5 (Alkene): Terminal vinyl group (

    
    ). Sterically accessible for metathesis or hydrofunctionalization.
    
  • Pinacol Ligand: Provides steric bulk, significantly enhancing hydrolytic stability compared to the free boronic acid.

Synthesis & Production

The synthesis of alkyl boronates requires careful control to prevent protodeboronation or isomerization. The industrial standard involves a Grignard protocol or transition-metal catalyzed hydroboration.

Method A: Grignard Formation (Scalable)

This method uses 5-bromo-1-pentene as the precursor.

  • Reagent Preparation: 5-Bromo-1-pentene is converted to the Grignard reagent using activated Magnesium turnings in anhydrous THF.

  • Borylation: The Grignard species is reacted with an electrophilic boron source, typically 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) or Trimethyl borate followed by pinacol exchange.

  • Purification: Vacuum distillation is essential to remove homocoupled byproducts (decadiene).

Method B: Hydroboration (High Precision)

Direct hydroboration of 1,4-pentadiene with Pinacolborane (HBpin) using a Rhodium or Iridium catalyst.

  • Selectivity Challenge: Requires a catalyst that favors anti-Markovnikov addition to the terminal alkene without isomerizing the remaining double bond.

SynthesisWorkflow Precursor 5-Bromo-1-pentene Mg Mg / THF (Activation) Precursor->Mg Grignard Intermediate: 4-Pentenyl-MgBr Mg->Grignard Exothermic Quench Acidic Quench / Pinacol Grignard->Quench + Boron Source -78°C to RT BoronSource IPB or B(OMe)3 BoronSource->Quench Product 4-Pentenylboronic acid pinacol ester Quench->Product Distillation

Figure 1: Grignard-mediated synthesis workflow ensuring high regiocidelity.

Stability Profile

Understanding the stability limits is critical for storage and experimental design.

A. Hydrolytic Stability
  • Pinacol Effect: The pinacol ester is significantly more resistant to hydrolysis than the free boronic acid due to the "pinacol effect" (chelate effect).

  • Conditions: Stable in neutral water and weak acids.

  • Vulnerability: Slowly hydrolyzes in the presence of strong aqueous bases or on acidic silica gel during chromatography.

    • Recommendation: Add 1% Triethylamine to silica gel columns during purification to prevent streaking and hydrolysis.

B. Oxidative Stability
  • C-B Bond: The alkyl-boron bond is susceptible to oxidation by peroxides (e.g.,

    
    , mCPBA) or alkaline hypochlorites, converting the boronate to 4-penten-1-ol .
    
  • Air Sensitivity: Shelf-stable for months at 4°C. Long-term exposure to air may lead to slow oxidation; store under Argon/Nitrogen.

C. Thermal Stability
  • Distillation: Stable up to ~120°C, allowing purification by vacuum distillation.

  • Protodeboronation: Alkyl boronates are generally resistant to thermal protodeboronation compared to vinyl/aryl boronates, provided no strong metal catalysts are present.

Reactivity & Applications

The compound's value lies in its orthogonal reactivity .

Pathway 1: Suzuki-Miyaura Coupling ( - Coupling)

Coupling alkyl boronates is more challenging than aryl boronates due to slower transmetalation and the risk of


-hydride elimination in the organopalladium intermediate.
  • Catalyst System: Requires electron-rich ligands (e.g., Pd(dppf)Cl

    
     , Pd-RuPhos ) or Silver(I) oxide (
    
    
    
    ) additives to accelerate transmetalation.
  • Mechanism: The

    
     C-B bond is activated by a base (e.g., 
    
    
    
    or
    
    
    ).
Pathway 2: Olefin Metathesis

The terminal alkene is a prime substrate for Grubbs catalysts (1st or 2nd Gen).

  • Application: Ring-Closing Metathesis (RCM) to form macrocyclic boronic esters.

  • Compatibility: The boronate ester moiety is inert to Grubbs catalysts, allowing selective modification of the carbon chain.

Pathway 3: Radical Functionalization

The alkyl-boron bond can serve as a radical precursor via Single Electron Transfer (SET) using photoredox catalysis, enabling Minisci-type reactions.

ReactivityMap Center 4-Pentenylboronic acid pinacol ester Suzuki Suzuki-Miyaura Coupling (Pd(dppf), K3PO4) Center->Suzuki Aryl Halide Oxidation Oxidation (H2O2 / NaOH) Center->Oxidation Oxidative Cleavage Metathesis Olefin Metathesis (Grubbs Cat.) Center->Metathesis RCM / CM Prod_Suzuki Aryl-Pentenyl Adducts (Drug Linkers) Suzuki->Prod_Suzuki Prod_Ox 4-Penten-1-ol (Alcohol) Oxidation->Prod_Ox Prod_Met Macrocyclic Boronates (Polymer/Materials) Metathesis->Prod_Met

Figure 2: Divergent reactivity pathways demonstrating orthogonal utility.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Alkyl-Aryl)

Designed to minimize


-hydride elimination.
  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 4-Pentenylboronic acid pinacol ester (1.2 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 equiv)[1]
      
    • Solvent: THF:Water (10:1) degassed.

  • Procedure:

    • Charge a reaction vial with Aryl Bromide, Catalyst, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed THF/Water and the Boronate Ester via syringe.

    • Heat to 60–80°C for 12–18 hours.

    • Note: Higher temperatures increase the risk of isomerization.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify on silica (buffered with 1% 
    
    
    
    ).
Protocol B: Oxidative Conversion to Alcohol

Standard quantification method or synthetic transformation.

  • Dissolve the boronate ester (1.0 mmol) in THF (5 mL).

  • Cool to 0°C. Add 3M NaOH (3.0 mmol) and 30%

    
     (3.0 mmol) dropwise.
    
  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench with saturated

    
     (to reduce excess peroxide).
    
  • Extract with Ether. The product is 4-penten-1-ol .

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis." Angewandte Chemie International Edition, 40(24), 4544-4568. Link

  • PubChem Database. (n.d.). "4-Pentenylboronic acid pinacol ester | C11H21BO2." National Center for Biotechnology Information. Accessed 2024.[2][3] Link

Sources

Exploratory

Solubility of 4-Pentenylboronic acid pinacol ester in organic solvents

An In-depth Technical Guide to the Solubility of 4-Pentenylboronic Acid Pinacol Ester in Organic Solvents Executive Summary 4-Pentenylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, particul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Pentenylboronic Acid Pinacol Ester in Organic Solvents

Executive Summary

4-Pentenylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility in constructing complex molecular architectures is critically dependent on its behavior in solution. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a robust theoretical framework based on its molecular structure, provides data-driven estimations from structurally analogous compounds, and presents a detailed, self-validating experimental protocol for determining its solubility with high accuracy in any given organic solvent.

Introduction to 4-Pentenylboronic Acid Pinacol Ester

Chemical Identity and Physicochemical Properties

4-Pentenylboronic acid pinacol ester (C₁₁H₂₁BO₂) is an organoboron compound that features a five-carbon alkenyl chain attached to a boronic acid protected by a pinacol group.[1] The pinacol ester functional group enhances the compound's stability, making it less prone to dehydration and trimerization (boroxine formation) compared to its corresponding free boronic acid, while still allowing for efficient participation in key synthetic transformations.[2]

Key Properties:

  • Molecular Formula: C₁₁H₂₁BO₂

  • Molecular Weight: 196.10 g/mol

  • Appearance: Typically a colorless liquid

Significance in Synthetic Chemistry

The primary application of 4-pentenylboronic acid pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern synthesis for forming carbon-carbon bonds. The pentenyl group allows for the introduction of a functionalizable five-carbon chain into a wide array of organic molecules, a crucial step in the synthesis of natural products and active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for optimizing reaction conditions, ensuring efficient purification, and developing scalable processes.

A Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3] The structure of 4-pentenylboronic acid pinacol ester contains distinct regions that dictate its interactions with different types of solvents.

Structural Analysis of Solute-Solvent Interactions

The molecule can be deconstructed into two key domains:

  • The Non-polar Domain: This consists of the five-carbon pentenyl chain and the six methyl groups of the pinacol moiety. These hydrocarbon portions interact favorably with non-polar solvents through weak van der Waals forces (London dispersion forces).

  • The Moderately Polar Domain: The core of this region is the C-B-O linkage within the dioxaborolane ring. The oxygen atoms create a region of partial negative charge, while the boron atom is Lewis acidic, creating a dipole. This allows for dipole-dipole interactions with polar aprotic solvents.

The absence of acidic protons (like an -OH or -NH group) means the molecule cannot act as a hydrogen bond donor, limiting its solubility in highly polar protic solvents like water.

Fig 1. Conceptual Model of Solute-Solvent Interactions cluster_solute 4-Pentenylboronic Acid Pinacol Ester cluster_solvents Solvent Classes Solute C₁₁H₂₁BO₂ NonPolarPart Pentenyl Chain & Pinacol Methyl Groups Solute->NonPolarPart PolarPart Dioxaborolane Ring (C-B-O Linkages) Solute->PolarPart PolarProticSolvent Polar Protic Solvents (e.g., Water, Methanol) Solute->PolarProticSolvent Unfavorable (No H-Bonding) NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) NonPolarPart->NonPolarSolvent Favorable (van der Waals) PolarAproticSolvent Polar Aprotic Solvents (e.g., THF, DCM, Acetone) PolarPart->PolarAproticSolvent Favorable (Dipole-Dipole)

Caption: A diagram illustrating the interactions between the molecular domains of 4-pentenylboronic acid pinacol ester and different solvent classes.

Solubility Profile: A Data-Driven Analysis

While specific quantitative data for 4-pentenylboronic acid pinacol ester is not widely published, a highly reliable solubility profile can be constructed by analyzing data from structurally related compounds.

Insights from Phenylboronic Acid Pinacol Ester

A key study on the solubility of phenylboronic acid and its pinacol ester derivative found that esterification significantly enhances solubility in organic solvents.[4][5] The pinacol ester of phenylboronic acid showed good solubility in solvents like chloroform and acetone, and very low solubility in hydrocarbon solvents like methylcyclohexane.[4][5][6] This confirms that the dioxaborolane ring is the primary driver for solubility in moderately polar media.

Estimated Solubility Table

Based on the theoretical framework and analog data, the following table summarizes the expected solubility of 4-pentenylboronic acid pinacol ester. The presence of the C5 alkyl chain, compared to a phenyl ring, is expected to further enhance solubility in non-polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, TolueneHighThe substantial hydrocarbon content (pentenyl chain and pinacol methyls) ensures strong van der Waals interactions with non-polar solvents.
Ethers Diethyl Ether, THFHighThese solvents have a good balance of non-polar (alkyl groups) and polar (ether oxygen) character, making them excellent solvents for this moderately polar molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighThese are moderately polar aprotic solvents that effectively solvate both the polar and non-polar regions of the molecule.
Ketones/Esters Acetone, Ethyl AcetateHighSimilar to chlorinated solvents, their polarity is well-suited for dissolving boronic esters.[7]
Polar Aprotic DMF, DMSOMedium to HighWhile likely soluble, the high polarity of these solvents may not be as optimal as moderately polar options.
Alcohols Methanol, EthanolLow to MediumThe polarity and hydrogen-bonding nature of alcohols are less compatible with the largely non-polar structure of the ester.
Water WaterInsolubleThe molecule is immiscible with water due to its inability to participate in hydrogen bonding and its large non-polar structure.[8][9]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The isothermal equilibrium method is a reliable and widely used technique in research settings.[3][10] It involves saturating a solvent with the solute at a constant temperature, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved solute.

Workflow for Isothermal Equilibrium Solubility Determination

Fig 2. Isothermal Equilibrium Solubility Workflow A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for a set duration (e.g., 24h) to ensure saturation. A->B C 3. Phase Separation Allow undissolved solid to settle. Centrifuge or filter to isolate the saturated supernatant. B->C D 4. Sample Extraction Carefully extract a precise aliquot of the clear supernatant. C->D E 5. Analysis Determine the concentration of the solute in the aliquot via gravimetric, GC, or HPLC analysis. D->E F 6. Calculation Calculate solubility in units such as g/L or mol/L. E->F

Caption: A step-by-step workflow for determining the solubility of a compound using the isothermal equilibrium method.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of 4-pentenylboronic acid pinacol ester in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • 4-Pentenylboronic acid pinacol ester (solute)

  • High-purity organic solvent of choice

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator

  • Centrifuge or syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatograph (GC) with a suitable column and detector (e.g., FID), or other analytical instrument.

Procedure:

  • Preparation: Add an excess amount of 4-pentenylboronic acid pinacol ester to a tared vial. "Excess" is critical and means adding enough solid so that some remains undissolved at equilibrium. Record the exact mass added.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 ± 0.1 °C). Agitate the mixture for 24 hours. This extended time is a self-validating step to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, remove the vial and let it stand at the same constant temperature for at least 2 hours to allow undissolved material to settle. For finer separation, centrifuge the vial at a controlled temperature.

  • Sample Extraction: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant without disturbing the solid residue.

  • Concentration Analysis (GC Method):

    • Prepare a series of calibration standards of the solute in the same solvent.

    • Dilute the extracted aliquot with a known volume of solvent to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample by GC to determine the concentration.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. Express the result as g/100 mL or mol/L.

Causality & Validation:

  • Why excess solute? To ensure the solution is truly saturated, providing a thermodynamic equilibrium between the dissolved and undissolved states.

  • Why 24 hours of agitation? Many organic molecules require significant time to reach their maximum solubility. Shorter times can lead to an underestimation.

  • Why constant temperature? Solubility is highly temperature-dependent. Strict temperature control is the most critical parameter for reproducibility.

  • Why filtration/centrifugation? To ensure that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

Practical Implications for Researchers

  • Reaction Optimization: For Suzuki couplings, solvents in which the boronic ester has high solubility, such as THF, Toluene, or Dioxane , are excellent choices as they ensure the reagent is fully available for the catalytic cycle.

  • Purification Strategy:

    • Chromatography: The high solubility in common eluents like hexane/ethyl acetate mixtures makes purification by column chromatography straightforward.

    • Crystallization: To crystallize this compound, a solvent system where it is highly soluble at high temperatures but poorly soluble at low temperatures would be ideal. A mixed solvent system, such as Toluene/Heptane, could be effective.

  • Handling and Storage: 4-Pentenylboronic acid pinacol ester should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and moisture to prevent degradation.[8][11]

Conclusion

While direct quantitative solubility data for 4-pentenylboronic acid pinacol ester remains elusive in the literature, a robust understanding of its behavior can be achieved through theoretical principles and analysis of analogous compounds. It is predicted to be highly soluble in a range of non-polar and moderately polar aprotic organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed isothermal equilibrium protocol provided in this guide offers a validated and reliable method for in-house determination. This knowledge empowers chemists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and successful research outcomes.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a....
  • National Center for Biotechnology Information. (n.d.). 4-Pentenylboronic acid pinacol ester. PubChem. Retrieved February 13, 2026, from [Link]

  • BenchChem. (n.d.). Understanding the Properties and Applications of Vinylboronic Acid Pinacol Ester.
  • Santa Cruz Biotechnology. (n.d.). Boronic Esters.
  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Guidechem. (n.d.). What are the applications and storage conditions of 4-Aminophenylboronic acid pinacol ester?.
  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Key Organics. (2017). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Boric acid, pinacol ester. PubChem. Retrieved February 13, 2026, from [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • AA Blocks. (2019). Chemistry Of Boronic Esters.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
  • Organic Syntheses. (n.d.). boronic esters.
  • Fisher Scientific. (n.d.). 4-(Hydroxymethyl)benzeneboronic acid pinacol ester 1 g.

Sources

Foundational

Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Pentenylboronic Acid Pinacol Ester

Part 1: Executive Summary & Molecular Architecture 4-Pentenylboronic acid pinacol ester is a bifunctional building block critical in medicinal chemistry, specifically for installing 5-carbon linkers via Suzuki-Miyaura cr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

4-Pentenylboronic acid pinacol ester is a bifunctional building block critical in medicinal chemistry, specifically for installing 5-carbon linkers via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by two reactive termini: a terminal alkene (susceptible to metathesis or oxidation) and a boronic ester (susceptible to hydrolysis or protodeboronation).

This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike simple alkanes, the presence of the quadrupole boron nucleus (


B, 

) introduces specific spectral artifacts—most notably the broadening or disappearance of the

-carbon signal in

C NMR—which must be interpreted correctly to avoid false negatives regarding sample purity.
Molecular Structure & Labeling Strategy

To ensure precise assignment, we define the carbon backbone as follows:

G C1 C1 (α) C2 C2 (β) C1->C2 C3 C3 (γ) C2->C3 C4 C4 (=CH) C3->C4 C5 C5 (=CH2) C4->C5 double B B B->C1 Pin Pinacol Group Pin->B

Figure 1: Connectivity diagram defining the


 (C1) through terminal alkene (C5) positions.

Part 2: Experimental Protocol (Self-Validating)

Solvent Selection

Primary Solvent: Chloroform-d (


, 99.8% D)
  • Rationale:

    
     is non-coordinating. Lewis-basic solvents like DMSO-
    
    
    
    or Methanol-
    
    
    can coordinate with the empty p-orbital of the boron atom. This coordination changes the hybridization character from
    
    
    -like to
    
    
    , causing significant upfield shifts in
    
    
    B NMR and altering
    
    
    H chemical shifts, potentially masking impurities.
Sample Preparation
  • Mass: 15–20 mg (for optimal

    
    C S/N ratio without viscosity broadening).
    
  • Volume: 0.6 mL

    
    .
    
  • Filtration: Filter through a small plug of glass wool if any turbidity (boronic acid hydrolysis products) is observed.

Acquisition Parameters
  • 
    H NMR:  Standard pulse (zg30), relaxation delay (
    
    
    
    )
    
    
    1.0 s.
  • 
    C NMR: 
    
    • Critical Step: The carbon attached to boron (C1) relaxes extremely fast due to scalar coupling with the quadrupolar boron.

    • Modification: Increase the number of scans (NS

      
       1024) and use a broadening factor (LB = 1.0–2.0 Hz) during processing to visualize the broad C1 signal.
      

Part 3: H NMR Spectral Analysis

The proton spectrum is characterized by three distinct regions: the aliphatic pinacol "anchor," the shielded


-protons, and the desheilded alkene.
Data Summary Table ( , 400 MHz)
PositionAssignmentShift (

ppm)
MultiplicityIntegralMechanistic Insight
Pinacol Methyls1.24Singlet12HDiagnostic anchor. Sharp singlet confirms intact ester.
C1-H

-CH

0.76 – 0.82Triplet (

Hz)
2HShielded. Boron is electropositive (

) relative to Carbon (

), shielding adjacent protons.
C2-H

-CH

1.45 – 1.55Multiplet2HStandard methylene bridge.
C3-H Allylic CH

2.05 – 2.15Quartet/Multiplet2HDeshielded by adjacent

-system (anisotropy).
C5-H

4.90 – 5.05Multiplet2HTerminal alkene protons. Distinctive roof effect often seen.
C4-H

5.75 – 5.88Multiplet1HInternal alkene proton.
Detailed Analysis
  • The

    
    -Proton Anomaly:  The triplet at 
    
    
    
    ppm is the most critical signal for confirmation of the C-B bond. If this signal shifts downfield to
    
    
    ppm or disappears, oxidative deboronation has occurred (forming the alcohol or alkane).
  • Integral Ratio Check: The integration of the Pinacol singlet (12H) to the terminal alkene protons (2H) must be exactly 6:1. A ratio >6:1 indicates the presence of free pinacol or hydrolysis products (boronic acid + free pinacol).

Part 4: C NMR Spectral Analysis

The Carbon-13 spectrum presents a unique challenge due to the Quadrupolar Broadening Effect .

Data Summary Table ( , 100 MHz)
PositionShift (

ppm)
Signal AppearanceTechnical Note
C5 (

)
114.8SharpTerminal alkene.
C4 (

)
138.5SharpInternal alkene.
Pinacol C-O 82.9Low IntensityQuaternary carbons relax slowly.
Pinacol CH

24.8Sharp/IntenseFour equivalent methyls.
C3 (Allylic)34.5Sharp
C2 (

)
23.5Sharp
C1 (

, C-B)
~10.0 (Broad) Often Invisible The "Missing" Peak.
The "Missing" C1 Signal

Users often flag the absence of the peak at ~10 ppm as a purity failure. This is incorrect.

  • Mechanism: The

    
    B nucleus (
    
    
    
    ) has a non-spherical charge distribution (quadrupole moment). This facilitates rapid relaxation of the boron spin states. Through scalar coupling (
    
    
    ), this rapid relaxation broadens the attached Carbon-13 signal, often into the baseline noise.
  • Verification: To confirm C1, one must run an HMQC or HSQC experiment. The correlation between the protons at 0.8 ppm and the carbon at ~10 ppm will be visible in 2D NMR even if the 1D carbon peak is broad.

Part 5: Quality Control & Troubleshooting Workflow

Use the following logic flow to assess sample quality based on spectral data.

QC_Flow Start Analyze 1H NMR Spectrum CheckPin Is Pinacol Singlet at 1.24 ppm? Start->CheckPin CheckAlpha Is Triplet present at ~0.8 ppm? CheckPin->CheckAlpha Yes CheckRatio Is Pinacol(12H) : Alkene(2H) ratio > 6.1:1? CheckAlpha->CheckRatio Yes Fail_Ox FAIL: Oxidative Deboronation (Check for alcohol/alkane) CheckAlpha->Fail_Ox No (Shifted/Missing) Pass PASS: Pure Compound CheckRatio->Pass No (Ratio ~ 6:1) Fail_Hyd FAIL: Hydrolysis (Free Pinacol present) CheckRatio->Fail_Hyd Yes (Excess Pinacol)

Figure 2: Decision tree for rapid quality assessment based on proton NMR integration and shifts.

Common Impurities
  • Free Pinacol: Appears as a singlet at 1.28 ppm (slightly downfield from the ester).

  • Boronic Acid (Hydrolysis): If the ester hydrolyzes, the pinacol group is lost (or free), and the

    
    -proton signal may shift or broaden significantly depending on concentration and pH.
    
  • Protodeboronation: Loss of the Boron group yields 1-pentene. The triplet at 0.8 ppm will disappear, replaced by a methyl triplet at ~0.9 ppm (for the new terminal methyl).

References

  • Sigma-Aldrich. 4-Pyridineboronic acid pinacol ester 1H NMR spectrum. (Analogous pinacol ester data). Retrieved from .[1]

  • Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (Detailed shifts for alkenyl boronic esters). Retrieved from .

  • San Diego State University. 11B NMR Chemical Shifts. (Mechanistic explanation of Boron shielding/deshielding). Retrieved from .

  • National Science Foundation. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (Boronic ester equilibrium dynamics). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Preparation of pharmaceutical intermediates using pentenyl boronate esters

Application Note: Strategic Utilization of 4-Pentenyl Boronate Esters in Pharmaceutical Scaffold Synthesis Abstract This technical guide details the preparation and application of 4-pentenylboronic acid pinacol ester (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Pentenyl Boronate Esters in Pharmaceutical Scaffold Synthesis

Abstract

This technical guide details the preparation and application of 4-pentenylboronic acid pinacol ester (4-PBAP) as a bifunctional linchpin in the synthesis of complex pharmaceutical intermediates. Unlike simple alkyl boronates, the 4-pentenyl variant offers a unique "dual-handle" architecture: a nucleophilic boron center for Suzuki-Miyaura cross-coupling and a distal alkene for Ring-Closing Metathesis (RCM) or radical cyclization cascades. This note provides validated protocols for reagent synthesis, chemoselective coupling, and downstream cyclization strategies relevant to the development of macrocyclic kinase inhibitors and functionalized boracycles.

Introduction: The Bifunctional Advantage

In modern drug discovery, "escape from flatland" (increasing Fsp3 character) is a priority. 4-Pentenyl boronate esters serve as critical reagents in this domain. They allow chemists to install a flexible five-carbon tether onto an aromatic scaffold, which can subsequently be "zipped up" to form:

  • Macrocycles: Via Ring-Closing Metathesis (RCM), common in HCV protease and kinase inhibitors.

  • Boron-Retaining Carbocycles: Via radical 1,2-boron shifts, preserving the boron motif for late-stage functionalization.

The pinacol ester is selected for its superior stability against deborylation compared to boronic acids, allowing the reagent to survive multi-step sequences.

Module A: Preparation of 4-Pentenylboronic Acid Pinacol Ester

Principle: The most robust synthesis involves the Grignard reaction of 4-pentenylmagnesium bromide with a borate ester, followed by transesterification with pinacol. Direct hydroboration of 1,4-pentadiene is often avoided due to selectivity issues (terminal vs. internal alkene hydroboration).

Protocol 1: Grignard-Mediated Synthesis

  • Reagents:

    • 4-Pentenyl bromide (1.0 equiv)

    • Magnesium turnings (1.2 equiv)

    • Triisopropyl borate (B(OiPr)3) (1.2 equiv)

    • Pinacol (1.2 equiv)

    • Solvent: Anhydrous THF / Et2O

    • Quench: dil. HCl / NH4Cl

  • Step-by-Step Workflow:

    • Grignard Formation: In a flame-dried 3-neck flask under Ar, activate Mg turnings with a crystal of iodine. Add 4-pentenyl bromide in THF dropwise at a rate to maintain gentle reflux. Stir for 1 h post-addition.

    • Borylation: Cool the Grignard solution to -78 °C . Add B(OiPr)3 dropwise. Critical: Maintain temperature below -70 °C to prevent multiple additions (formation of borinic acids).

    • Hydrolysis & Transesterification: Warm to 0 °C. Add dilute HCl (1M) to hydrolyze the ate-complex to the boronic acid.

    • Pinacol Protection: Do not isolate the free acid (which is waxy and unstable). Add pinacol directly to the biphasic mixture and stir for 2 h.

    • Workup: Extract with Et2O. Wash with brine.[1] Dry over MgSO4.[1]

    • Purification: Distillation under reduced pressure (approx. 80-85 °C @ 0.5 mmHg) yields the pure ester as a colorless oil.

Quality Control (Self-Validation):

  • 1H NMR (400 MHz, CDCl3): Look for the multiplet at δ 5.8 (alkene CH) and the triplet at δ 0.8 (B-CH2). The pinacol methyls appear as a singlet at δ 1.25 (12H).

  • 11B NMR: A single peak at δ 33-34 ppm confirms the boronate ester. A shift to ~20 ppm indicates hydrolysis to boronic acid or tetrahedral coordination.

Module B: Chemoselective Cross-Coupling (The Anchor)

Once synthesized, the 4-pentenyl chain is typically attached to a heteroaryl scaffold (e.g., chloropyrimidine or bromoindole) via Suzuki-Miyaura coupling.

Protocol 2: Pd-Catalyzed sp2-sp3 Coupling

  • Challenge: Alkyl boronates are prone to slow transmetalation and β-hydride elimination (isomerization to internal alkenes).

  • Solution: Use of specialized ligands (e.g., dppf or Buchwald biaryl phosphines) and base selection.

ParameterConditionRationale
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)Large bite angle accelerates reductive elimination, minimizing β-hydride elimination.
Base K3PO4 (3.0 equiv)Anhydrous conditions preferred to prevent protodeboronation.
Solvent THF:H2O (10:1) or DioxaneModerate polarity facilitates transmetalation.
Temp 60-80 °CSufficient energy for activation without thermal degradation of the alkene.

Workflow:

  • Charge flask with Aryl Halide (1.0 equiv), 4-PBAP (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K3PO4 (3.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add degassed THF/H2O.

  • Heat to 80 °C for 12 h.

  • Validation: Monitor disappearance of Aryl Halide by LC-MS. Note: The product will show the characteristic isotopic pattern of Boron if the B-pin group was not the coupling partner (rare). In this case, we are coupling the B-pin off.

    • Correction: If the intent is to couple the pentenyl chain to the aryl ring, the B-pin is consumed. The product is an Aryl-Pentenyl intermediate.

Module C: Divergent Cyclization Pathways

This is the core value-add. The installed pentenyl chain is now a "masked" cyclic precursor.

Pathway 1: Ring-Closing Metathesis (RCM)

Used to form macrocycles (e.g., 12-18 membered rings) often found in kinase inhibitors.[2]

  • Reagent: Grubbs II or Hoveyda-Grubbs II catalyst.[2]

  • Critical Factor: Concentration.[2][3] High dilution (0.001 M to 0.005 M) is required to favor intramolecular cyclization over intermolecular oligomerization.

  • Additives: Benzoquinone (0.1 equiv) can prevent catalyst decomposition by sequestering hydrides.

Pathway 2: Radical Boron Migration (The "1,2-Shift")

A cutting-edge method to form functionalized cyclopentanes while retaining the boron atom for further medicinal chemistry (e.g., oxidation to alcohol or coupling).

Mechanism:

  • A radical is generated on the aryl ring (or an added halide).

  • 5-exo-trig cyclization onto the pentenyl alkene.

  • The resulting secondary radical attacks the boron "ate" complex.

  • 1,2-Metallate Shift: The carbon chain migrates, effectively moving the boron to the adjacent carbon.[4]

Visualization of Workflows

PentenylBoronate_Workflow Reagents Reagents: 4-Pentenyl-MgBr + B(OiPr)3 Intermediate Intermediate: Boronate 'Ate' Complex Reagents->Intermediate -78°C, THF Product_4PBAP Reagent Product: 4-Pentenyl Boronate Pinacol Ester (4-PBAP) Intermediate->Product_4PBAP + Pinacol, H3O+ Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Attaches chain to Drug Scaffold Product_4PBAP->Coupling + Aryl Halide Scaffold Intermediate: Aryl-Pentenyl Scaffold Coupling->Scaffold Decision Step 3: Divergent Cyclization Scaffold->Decision RCM Pathway A: RCM (Grubbs II) Forms Macrocycles (e.g., Kinase Inhibitors) Decision->RCM If Macrocycle needed Radical Pathway B: Radical Cascade (Photoredox/ Radical Initiator) Forms Boron-Cyclopentanes Decision->Radical If Boron-Retention needed

Figure 1: Strategic workflow for utilizing 4-pentenyl boronate esters, moving from reagent synthesis to divergent pharmaceutical applications.

Troubleshooting & Self-Validation System

IssueObservationRoot CauseCorrective Action
Low Yield in Grignard Waxy solid, broad NMRIncomplete hydrolysis or polymerizationEnsure acidic quench (pH 4-5) before adding pinacol. Use distilled 4-pentenyl bromide.
Isomerization Internal alkene peaks in NMRPd-hydride migration during couplingSwitch to Pd(dppf)Cl2 or Pd(OAc)2/SPhos. Lower reaction temp to 60°C.
No Cyclization (RCM) Starting material remainsCatalyst poisoning by N-heterocyclesAdd Lewis Acid (e.g., Ti(OiPr)4) to mask basic nitrogens on the scaffold.
Protodeboronation Loss of B-pin signalBase too strong / Wet solventSwitch from K2CO3 to K3PO4 or KF. Use anhydrous solvents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Dierickx, K., & Davis, M. (2023). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals and Applications. Drug Hunter. [Link]

  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition. [Link]

  • Aggarwal, V. K., et al. (2019). Radical Boron Migration of Allylboronic Esters. Nature Chemistry. (Contextualizing the 1,2-shift mechanism). [Link]

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[5][6] Future Medicinal Chemistry. (Benzoxaborole context).[3][5][6][7][8][9] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing pinacol byproducts from 4-Pentenylboronic acid pinacol ester reactions

Welcome to the technical support center for challenges related to the synthesis and purification of 4-Pentenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 4-Pentenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles, specifically the removal of pinacol and other related byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues observed during the workup and purification of 4-Pentenylboronic acid pinacol ester.

Question 1: My 4-Pentenylboronic acid pinacol ester streaks significantly on a standard silica gel TLC plate, making it difficult to assess purity and isolate the product by column chromatography. What causes this and how can I fix it?

Answer: Streaking of boronic acid pinacol esters on silica gel is a frequent problem. The primary cause is the interaction of the Lewis acidic boron atom with the Lewis basic silanol groups on the silica surface. This can lead to partial hydrolysis of the ester to the more polar boronic acid on the plate, resulting in tailing or streaking.[1][2]

Troubleshooting Steps:

  • TLC Plate Treatment: A highly effective solution is to use silica gel plates impregnated with boric acid.[1][2][3] The boric acid deactivates the highly Lewis basic sites on the silica, minimizing the decomposition and over-adsorption of the pinacol ester.[1][2] You can prepare these plates in-house or use a column chromatography packing material with the same treatment.

  • Solvent System Modification: While less effective than treating the silica, adjusting the polarity of your eluent can sometimes help. Adding a small amount of a polar solvent like ethyl acetate can sometimes improve the spot shape, but it may also co-elute impurities.

Question 2: I have a significant amount of pinacol byproduct in my crude reaction mixture. What is the most straightforward way to remove it?

Answer: The choice of method depends on the scale of your reaction and the physical properties of your product.

  • For Solid Products (Recrystallization/Trituration): If your 4-Pentenylboronic acid pinacol ester is a solid, trituration or recrystallization from a nonpolar solvent like hexanes can be very effective. Pinacol is generally more soluble in nonpolar solvents than the desired product.[4]

  • Liquid-Liquid Extraction: A biphasic workup can be employed. By carefully washing the organic layer with water, a significant portion of the water-soluble pinacol can be removed. However, this may not be sufficient for complete removal.

  • Chromatography: Column chromatography on boric acid-impregnated silica gel is a robust method to separate the pinacol ester from pinacol.[1][2][3]

  • Transesterification: For a more chemical approach, transesterification with diethanolamine can be used to selectively react with the boronic ester, allowing for separation from the unreacted pinacol.[5][6][7]

Question 3: My yield after column chromatography is very low, even though the crude NMR shows a good conversion to the desired product. Where is my product going?

Answer: Low recovery from silica gel chromatography is often due to the irreversible adsorption or decomposition of the boronic ester on the stationary phase.[1][2] As mentioned in Question 1, the interaction with silanol groups is the likely culprit.

Troubleshooting Steps:

  • Use Boric Acid-Impregnated Silica Gel: This is the most recommended solution to prevent product loss on the column.[1][2][3]

  • Use a Shorter, Wider Column: Minimizing the path length and contact time of your compound with the silica can improve recovery.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina, although this may require re-optimization of your solvent system.[8]

  • Avoid Protic Solvents in Eluent: Using protic solvents like methanol in your eluent can promote the hydrolysis of the pinacol ester on the column, leading to product loss.

II. In-Depth Purification Protocols

Here we provide detailed, step-by-step protocols for the most effective methods to remove pinacol and other byproducts from 4-Pentenylboronic acid pinacol ester reactions.

Protocol 1: Purification by Boric Acid-Impregnated Silica Gel Chromatography

This method is highly effective for separating boronic esters from both more polar and less polar impurities, including pinacol, while minimizing product decomposition on the column.[1][2][3]

Diagram of the Workflow:

purification_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_silica Prepare Boric Acid- Impregnated Silica Gel pack_column Pack Chromatography Column prep_silica->pack_column load_sample Load Crude Product elute_column Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent final_product final_product evaporate_solvent->final_product Pure 4-Pentenylboronic acid pinacol ester

Caption: Workflow for purification using boric acid-impregnated silica gel.

Step-by-Step Methodology:

  • Preparation of Boric Acid-Impregnated Silica Gel:

    • Prepare a 5% w/v solution of boric acid in ethanol. For example, dissolve 50 g of boric acid in 1 L of ethanol.

    • Add 1 kg of silica gel to the boric acid solution and gently shake or stir the slurry for 1 hour.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with ethanol.

    • Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[1]

  • Column Packing and Elution:

    • Pack a chromatography column with the prepared boric acid-impregnated silica gel as you would with standard silica.

    • Dissolve your crude 4-Pentenylboronic acid pinacol ester in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of your product and impurities, but a good starting point is 0% to 20% ethyl acetate.

    • Collect fractions and monitor by TLC (ideally on boric acid-impregnated plates).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 4-Pentenylboronic acid pinacol ester.

Quantitative Data Summary:

MethodKey AdvantageTypical RecoveryReference(s)
Boric Acid-Impregnated Silica ChromatographyMinimizes product loss and improves separationHigh[3],[1],[2]
Transesterification with DiethanolamineExcellent for removing pinacol; product often precipitatesHigh[5],[7]
Biphasic Hydrolysis and Re-esterificationGood for large scale; separates based on acidityModerate to High[8]
Protocol 2: Pinacol Removal via Transesterification with Diethanolamine (DEA)

This protocol is particularly useful when pinacol is the primary impurity. It involves converting the pinacol ester to a diethanolamine (DEA) boronate adduct, which is often a solid that can be easily separated by filtration.[5][7] The resulting boronic acid can then be used directly or re-esterified to the pinacol ester.

Diagram of the Chemical Transformation:

transesterification start Crude Product (4-Pentenylboronic acid pinacol ester + Pinacol) reagent {Diethanolamine (DEA) Ether Room Temperature } intermediate DEA Boronate Adduct (Precipitate) Pinacol (in solution) reagent->intermediate Transesterification separation Filtration intermediate->separation hydrolysis {Aqueous Acid (e.g., 0.1M HCl) } separation->hydrolysis Solid Adduct final Pure 4-Pentenylboronic Acid hydrolysis->final

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 4-Pentenylboronic acid pinacol ester vs. MIDA boronates

Reactivity Comparison: 4-Pentenylboronic Acid Pinacol Ester vs. MIDA Boronates Executive Summary: The "Active" vs.

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Comparison: 4-Pentenylboronic Acid Pinacol Ester vs. MIDA Boronates

Executive Summary: The "Active" vs. "Latent" Distinction

In the landscape of organoboron reagents, 4-Pentenylboronic acid pinacol ester (4-Pentenyl-Bpin) and its MIDA (N-methyliminodiacetic acid) boronate counterpart represent two distinct strategic tools.

  • 4-Pentenyl-Bpin acts as a "Ready-to-Use" reagent. It is coordinatively unsaturated (

    
     hybridized boron) and participates directly in transmetallation. It is the reagent of choice for standard, single-step cross-couplings where speed and atom economy are prioritized.
    
  • 4-Pentenyl-MIDA Boronate acts as a "Protected" reagent. The boron center is coordinatively saturated (

    
     hybridized) and chemically inert to anhydrous cross-coupling conditions. This "latency" allows for orthogonal functionalization  of the alkene chain (e.g., olefin metathesis, oxidation) without compromising the boron moiety, followed by a controlled "slow-release" activation for subsequent coupling.
    

Structural & Mechanistic Comparison

The fundamental difference lies in the hybridization of the boron atom, which dictates the reactivity profile.

Feature4-Pentenyl-Bpin4-Pentenyl-MIDA Boronate
Boron Hybridization

(Trigonal Planar)

(Tetrahedral)
Electronic State Lewis Acidic (Empty p-orbital)Coordinatively Saturated (No empty p-orbital)
Transmetallation Active: Direct participation via oxo-palladium pathway.Inert: Must be hydrolyzed to boronic acid first.
Silica Stability Moderate (Can streak/hydrolyze).High: Stable to standard flash chromatography.
Benchtop Stability Good (Hydrolyzes slowly in moist air).Indefinite: Stable to air and moisture.
Mechanistic Pathway Diagram

The following diagram illustrates the "Activation Switch" required for MIDA boronates compared to the direct path of Pinacol esters.

Reactivity_Switch Bpin 4-Pentenyl-Bpin (sp2 Active) Pd Pd(II) Complex Bpin->Pd Direct Transmetallation (Fast) MIDA 4-Pentenyl-MIDA (sp3 Latent) Acid Boronic Acid (Active Species) MIDA->Acid Hydrolysis Required (NaOH or K3PO4) Acid->Pd Transmetallation Product Cross-Coupled Product Pd->Product Reductive Elimination

Figure 1: The "Active" Bpin vs. "Latent" MIDA reactivity switch in Suzuki-Miyaura coupling.

Strategic Application: Orthogonal Functionalization

The 4-pentenyl chain offers a terminal alkene handle. The choice between Bpin and MIDA is often dictated by what you intend to do with this alkene before the cross-coupling.

Case Study: Olefin Metathesis

If the goal is to modify the alkene (e.g., cross-metathesis to extend the chain) while keeping the boron intact:

  • Using Bpin: The Lewis acidic boron can poison Ruthenium catalysts (Grubbs) or lead to non-selective degradation. The empty p-orbital is susceptible to coordination by nucleophilic species in the reaction matrix.

  • Using MIDA: The

    
     boron is "invisible" to the metathesis catalyst. This allows for high-yield cross-metathesis (CM) to generate complex alkenyl boronates.
    

Experimental Evidence: Burke and coworkers demonstrated that vinyl and alkyl MIDA boronates undergo efficient cross-metathesis with high E-selectivity, whereas pinacol esters often result in lower yields or mixtures.

Reagent Compatibility Table
Reagent / Condition4-Pentenyl-Bpin Compatibility4-Pentenyl-MIDA Compatibility
Jones Reagent (CrO3/H2SO4) Incompatible (Oxidative cleavage)Compatible (Boron protected)
Grubbs Catalyst (Metathesis) Low/Moderate (Catalyst poisoning risk)High (Excellent orthogonality)
TFA / Triflic Acid Incompatible (Protodeboronation)Compatible (Stable to strong acid)
Sodium Hydroxide (aq) Hydrolyzes to Boronic AcidHydrolyzes to Boronic Acid (Fast)

Experimental Protocols

Protocol A: "Slow-Release" Cross-Coupling of MIDA Boronates

Use this when the resulting boronic acid is unstable (e.g., if the 4-pentenyl chain has been modified to a sensitive vinyl species).

  • Setup: In a reaction vial, combine 4-Pentenyl-MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), and Pd(OAc)2 / SPhos (0.02–0.05 equiv).

  • Solvent: Add THF (0.1 M concentration).

  • Activation: Add K3PO4 (3.0 M aq, 5.0 equiv) .

    • Note: The use of K3PO4 creates a biphasic system. The MIDA boronate hydrolyzes slowly at the interface or in the wet organic layer, releasing the active boronic acid at a rate that matches the catalytic turnover. This prevents the accumulation of free boronic acid, minimizing decomposition.[1]

  • Reaction: Heat to 60 °C with vigorous stirring for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.

Protocol B: Standard Coupling of Pinacol Ester

Use this for standard, robust substrates.

  • Setup: Combine 4-Pentenyl-Bpin (1.2 equiv), Aryl Halide (1.0 equiv), and Pd(dppf)Cl2 (0.03 equiv).

  • Solvent: Add Dioxane or DMF.

  • Base: Add K2CO3 or Cs2CO3 (3.0 equiv) .

  • Reaction: Heat to 80–100 °C under inert atmosphere (

    
    /Ar) for 2–6 hours.
    
  • Workup: Standard aqueous extraction.

Protocol C: Conversion of Bpin to MIDA

If you need to store the reagent or perform orthogonal chemistry.

  • Reagents: Dissolve 4-Pentenyl-Bpin (1 equiv) in DMSO/Toluene (1:1).

  • Add MIDA: Add N-methyliminodiacetic acid (1.5 equiv).

  • Dehydration: Heat to 110 °C under Dean-Stark conditions (to remove water) or use MIDA Anhydride in refluxing THF/Dioxane for a milder conversion.

  • Purification: Concentrate and pass through a short silica plug (elute with Et2O/MeOH). MIDA boronates are stable to silica, whereas residual Bpin will likely decompose or elute differently.

Iterative Cross-Coupling (ICC) Workflow

The MIDA platform enables Iterative Cross-Coupling , where bifunctional building blocks (e.g., Halogen-Aryl-MIDA) are assembled sequentially.[2] While 4-pentenyl is a terminal chain, it can serve as the "Cap" in such a sequence.

ICC_Workflow Step1 Step 1: Coupling (Halogen-Aryl-MIDA + Boronic Acid) Intermediate Intermediate: Aryl-Aryl-MIDA (Boron remains protected) Step1->Intermediate Anhydrous Conditions Step2 Step 2: Activation (Hydrolysis with aq. NaOH) Intermediate->Step2 Unmask Boron Active Active Species: Aryl-Aryl-B(OH)2 Step2->Active Step3 Step 3: Final Coupling (Add 4-Pentenyl Halide) Active->Step3 Final Final Product: Aryl-Aryl-Pentenyl Step3->Final

Figure 2: The role of MIDA boronates in iterative synthesis, protecting the boron center until the specific activation step.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.2007 , 129, 6716-6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." J. Am. Chem. Soc.2009 , 131, 6961-6963. Link

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Tetrahedron2009 , 65, 3130-3138. Link

  • BenchChem. "A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions." BenchChem Technical Guides. Link

  • Gonzalez, J. A.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry2016 , 8, 1067–1075. Link

Sources

Comparative

The Practitioner's Guide to Boron Reagents: Unveiling the Superiority of Pinacol Esters in Palladium Catalysis

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura reactio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with remarkable efficiency, has become an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science. At the heart of this transformation lies the organoboron reagent, traditionally a boronic acid. However, the increasing prevalence of their pinacol ester derivatives in both academic and industrial laboratories warrants a critical examination of their comparative advantages. This guide provides an in-depth analysis, grounded in experimental evidence, of why pinacol boronic esters often represent a superior choice over their corresponding boronic acids in palladium-catalyzed reactions.

At a Glance: Boronic Acids vs. Pinacol Esters

FeatureBoronic Acids (Ar-B(OH)₂)Pinacol Boronic Esters (Ar-Bpin)Advantage
Stability & Handling Prone to dehydration (boroxine formation) and protodeboronation.[1][2] Often hygroscopic.Significantly more stable to air and moisture. Longer shelf-life.[3]Pinacol Esters
Purification Difficult to purify by standard silica gel chromatography (streaking, decomposition).[4][5]Generally amenable to silica gel chromatography, often crystalline.[3][4]Pinacol Esters
Reactivity Generally more reactive due to the electron-withdrawing nature of hydroxyl groups.Sufficiently reactive for most applications; can act as a "slow-release" reservoir for the active boronic acid.[6][7]Application Dependent
Reaction Scope Can be limited by the instability of the reagent with certain functional groups.High functional group tolerance due to enhanced stability.[3][6]Pinacol Esters
Characterization Can be complicated by the presence of boroxine trimers in equilibrium.[2]Typically provides clean NMR spectra and straightforward characterization.Pinacol Esters

The Stability Paradigm: Why Structure Matters

The fundamental differences between boronic acids and their pinacol esters are rooted in their molecular structure. Boronic acids possess two hydroxyl groups attached to the boron atom, rendering them susceptible to a number of degradation pathways.

One of the most common issues is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium complicates accurate quantification and can lead to inconsistent reactivity. Furthermore, the acidic protons of the hydroxyl groups make boronic acids susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the loss of the desired organoboron reagent.[8]

In stark contrast, pinacol boronic esters are protected by the sterically bulky and electron-donating pinacol group. This structural feature effectively shields the boron atom, significantly enhancing its stability towards air and moisture.[3] This increased stability translates into a longer shelf life and greater ease of handling in a laboratory setting, a crucial advantage for multi-step syntheses and the preparation of compound libraries.[3]

StabilityComparison cluster_boronic_acid Boronic Acid Instability cluster_pinacol_ester Pinacol Ester Stability BA Ar-B(OH)₂ Boroxine Boroxine (Trimer) BA->Boroxine - H₂O Protodeboronation Ar-H (Protodeboronation) BA->Protodeboronation + H⁺ Boroxine->BA + H₂O Bpin Ar-Bpin Stable Stable Reagent

Caption: Comparative stability of boronic acids and pinacol esters.

The Purification Advantage: Streamlining Synthetic Workflows

A significant practical advantage of pinacol boronic esters lies in their ease of purification. Boronic acids are notoriously difficult to purify using standard silica gel chromatography. Their polar nature often leads to significant streaking on the column, and their instability can result in decomposition during the purification process.[4][5] This can lead to low recovery yields and impurities that can negatively impact subsequent reactions.

Pinacol boronic esters, being less polar and more stable, are generally amenable to purification by silica gel chromatography.[3][4] They are often crystalline solids, which also allows for purification by recrystallization.[4] This ease of purification is a critical factor in ensuring the high purity of starting materials, which is paramount for reproducible and high-yielding cross-coupling reactions. For challenging separations, methods such as using boric acid-impregnated silica gel have been developed to further improve the chromatographic purification of pinacol boronic esters.[2][9]

PurificationWorkflow cluster_boronic_acid_purification Boronic Acid Purification cluster_pinacol_ester_purification Pinacol Ester Purification Crude_BA Crude Boronic Acid Silica_BA Silica Gel Chromatography Crude_BA->Silica_BA Issues_BA Streaking, Decomposition, Low Yield Silica_BA->Issues_BA Crude_Bpin Crude Pinacol Ester Silica_Bpin Silica Gel Chromatography Crude_Bpin->Silica_Bpin Pure_Bpin Pure Product, High Yield Silica_Bpin->Pure_Bpin

Caption: Purification workflow comparison.

Reactivity and the "Slow-Release" Phenomenon

While boronic acids are often considered to be more reactive than their pinacol ester counterparts in Suzuki-Miyaura coupling, this is not always a decisive advantage.[10] The high reactivity of boronic acids can sometimes lead to undesired side reactions, particularly with sensitive functional groups.

Pinacol boronic esters, while being sufficiently reactive for a broad range of cross-coupling reactions, can also function as a "slow-release" source of the active boronic acid under the reaction conditions.[6][7][11] This in situ generation of a low concentration of the highly reactive boronic acid can be beneficial in minimizing side reactions and improving reaction outcomes, especially in complex syntheses.[6] The transmetalation step in the catalytic cycle can proceed directly from the boronic ester, or via its hydrolysis to the boronic acid, depending on the specific reaction conditions.[6][12] This controlled reactivity, coupled with their inherent stability, makes pinacol boronic esters highly versatile reagents with broad functional group tolerance.[3][6]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences in handling and reaction setup, a representative protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with the corresponding boronic acid and pinacol ester is provided below.

Materials:

  • 4-Bromoanisole

  • 4-Methoxyphenylboronic acid

  • 4-Methoxyphenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Reaction Setup:

A. Using 4-Methoxyphenylboronic Acid:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and deionized water (1 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for the desired reaction time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Using 4-Methoxyphenylboronic Acid Pinacol Ester:

  • To a Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid pinacol ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and deionized water (1 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for the desired reaction time.

  • Workup and purification are performed as described in step 6-8 of protocol A.

Key Experimental Observations and Differences:

  • Handling of Boron Reagent: The 4-methoxyphenylboronic acid may require careful handling to minimize exposure to air and moisture, whereas the pinacol ester is significantly more robust.

  • Reaction Profile: In some cases, reactions with pinacol esters may exhibit a smoother reaction profile with fewer side products due to the "slow-release" effect and the higher purity of the starting material.

  • Purification: The purification of the biaryl product from the reaction using the boronic acid may be more challenging due to the presence of boroxine-related byproducts.

Conclusion: A Clear Choice for Modern Synthesis

References

  • Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]

  • Transition metal-free synthesis of alkyl pinacol boronates. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry – An Asian Journal, 19(4), e202300911. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Chemoselective boronic ester synthesis by controlled speciation. Angewandte Chemie International Edition, 53(36), 9673–9676. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 53(36), 9673-9676. Retrieved from [Link]

  • Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gevondian, A., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Angewandte Chemie International Edition, 55(41), 13373-13377. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Zhang, L., et al. (2021). Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Retrieved from [Link]

  • Smith, A. M. R., et al. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis, 13(10), 6933–6940. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Substrate scope for the cross-coupling with boronic acid pinacol esters.... (n.d.). ResearchGate. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4483–4494. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4372–4375. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Retrieved from [Link]

  • Mork, F. J., & Hoye, T. R. (2011). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. ACS Catalysis, 1(10), 1243–1247. Retrieved from [Link]

  • Scope with boronic pinacol esters. Yields of isolated.... (n.d.). ResearchGate. Retrieved from [Link]

  • Gotor, R., et al. (2019). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition, 58(38), 13444–13449. Retrieved from [Link]

  • Hitosugi, S., et al. (2016). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 45(7), 784-786. Retrieved from [Link]

  • Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed. Retrieved from [Link]

  • HELP: Purifying boronic acids sucks. (n.d.). Reddit. Retrieved from [Link]

  • Kubota, K., & Ito, H. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3537–3542. Retrieved from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (n.d.). Reddit. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Retrieved from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4483-4494. Retrieved from [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Sayah, M. A., & McDonald, R. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 149-155. Retrieved from [Link]

  • Boronic acid pinacol ester deprotection. (n.d.). Reddit. Retrieved from [Link]

Sources

Validation

Technical Guide: Infrared (IR) Spectroscopy Fingerprints for 4-Pentenylboronic Acid Pinacol Ester

Executive Summary This guide provides a definitive spectroscopic framework for identifying 4-Pentenylboronic acid pinacol ester (C₁₁H₂₁BO₂). Unlike generic spectral databases, this document focuses on the differential di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic framework for identifying 4-Pentenylboronic acid pinacol ester (C₁₁H₂₁BO₂). Unlike generic spectral databases, this document focuses on the differential diagnosis of the molecule—specifically distinguishing it from its hydrolysis products (free boronic acids), its saturated analogs (pentyl-boronates), and common impurities.

Key Identifier: The simultaneous presence of the terminal alkene signature (1640 cm⁻¹, >3000 cm⁻¹) and the dioxaborolane (pinacol) ring breathing modes (1300–1380 cm⁻¹), combined with the absence of broad hydroxyl stretching (3200–3500 cm⁻¹).

Molecular Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrating systems. The molecule consists of three distinct vibrational zones:

  • The Reactive Terminus: A terminal alkene (4-pentenyl group).

  • The Linker: An aliphatic alkyl chain.

  • The Protected Headgroup: The pinacol boronate ester (Bpin).

Diagram 1: Vibrational Architecture & Key Modes

The following diagram maps the structural components to their specific wavenumber regions.

VibrationalMap Molecule 4-Pentenylboronic acid pinacol ester Alkene Terminal Alkene (-CH=CH2) Molecule->Alkene Linker Alkyl Chain (-(CH2)3-) Molecule->Linker Bpin Pinacol Ester (B-O-C) Molecule->Bpin W_Alkene1 =C-H Stretch ~3080 cm⁻¹ Alkene->W_Alkene1 W_Alkene2 C=C Stretch ~1640 cm⁻¹ Alkene->W_Alkene2 W_Alkene3 =C-H Bend 910 & 990 cm⁻¹ Alkene->W_Alkene3 W_Linker1 C-H Stretch 2850-2930 cm⁻¹ Linker->W_Linker1 W_Bpin1 B-O Asym Stretch 1310-1380 cm⁻¹ Bpin->W_Bpin1 W_Bpin2 C-O Stretch 1140-1150 cm⁻¹ Bpin->W_Bpin2 W_Bpin3 Methyl (Pin) ~2980 cm⁻¹ Bpin->W_Bpin3

Caption: Decomposition of CAS 83947-56-2 into three primary vibrational zones for spectral assignment.

Comparative Analysis & Fingerprinting

This section compares the target molecule against its most common "false positives" in a laboratory setting.

Comparison A: Target vs. Hydrolyzed Product (Free Boronic Acid)

One of the most critical quality control (QC) checks is ensuring the pinacol ester has not hydrolyzed back to 4-pentenylboronic acid.

FeaturePinacol Ester (Target) Free Boronic Acid (Impurity) Mechanism/Reasoning
O-H Stretch Absent Strong, Broad (3200–3500 cm⁻¹) Free acids possess hydrogen-bonded hydroxyl groups; esters do not.
B-O Stretch Doublet/Strong (1310–1380 cm⁻¹)Shifted/BroadEsterification changes the dipole moment and bond order of the B-O bond.
C-O Stretch Distinct (~1140 cm⁻¹)AbsentThe C-O bond exists only in the ester linkage, not the free acid.
Methyl C-H Sharp (~2980 cm⁻¹)AbsentThe four methyl groups of the pinacol backbone provide a distinct high-frequency aliphatic signal.
Comparison B: Target vs. Saturated Analog (Pentyl-Bpin)

In hydrogenation reactions or metabolic studies, distinguishing the 4-pentenyl chain from a pentyl chain is vital.

Feature4-Pentenyl-Bpin Pentyl-Bpin Mechanism/Reasoning
=C-H Stretch Present (>3000 cm⁻¹) AbsentHybridization difference: sp² C-H bonds are stiffer (higher frequency) than sp³ C-H.
C=C Stretch Present (~1640 cm⁻¹) AbsentDipole change of the carbon-carbon double bond.[1]
=C-H Bend Present (910/990 cm⁻¹) AbsentOut-of-plane bending modes characteristic of terminal alkenes (vinyl group).

Experimental Protocol: ATR-FTIR Workflow

For 4-pentenylboronic acid pinacol ester (likely a liquid or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred methodology over transmission (KBr pellets) due to the risk of moisture absorption during pellet preparation.

Step-by-Step Methodology
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability, though ZnSe offers slightly better throughput in the lower fingerprint region.

  • Background Collection: Acquire a background spectrum (air) with the same parameters (typically 16–32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Place 10–20 µL of the neat liquid onto the crystal center.

    • Critical: If the sample is solid, apply high pressure with the anvil to ensure intimate contact.

  • Acquisition: Collect the sample spectrum.

  • Validation (Self-Check):

    • Check 3400 cm⁻¹.[2][3] If a broad hump appears, the sample is wet or hydrolyzed.

    • Check 2350 cm⁻¹. If strong doublets appear, background subtraction of CO₂ failed; re-run background.

  • Cleaning: Clean the crystal immediately with Isopropanol (IPA). Avoid methanol if possible, as it can theoretically undergo transesterification with boronate esters under certain catalytic conditions, though unlikely in short cleaning cycles.

Diagram 2: Quality Control Decision Tree

Use this logic flow to determine the status of your reagent.

QCDecision Start Acquire Spectrum (ATR-FTIR) CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->CheckOH Hydrolyzed FAIL: Hydrolysis Detected (Free Boronic Acid) CheckOH->Hydrolyzed Yes CheckAlkene Check 1640 cm⁻¹ & >3000 cm⁻¹ (Peaks Present?) CheckOH->CheckAlkene No WrongMat FAIL: Saturated/Wrong Chain CheckAlkene->WrongMat No CheckBpin Check ~1350 cm⁻¹ & ~1140 cm⁻¹ (Strong Bands?) CheckAlkene->CheckBpin Yes CheckBpin->WrongMat No Pass PASS: Identity Confirmed CheckBpin->Pass Yes

Caption: Logical workflow for validating the purity and identity of 4-pentenylboronic acid pinacol ester.

Comprehensive Data Table: Peak Assignments

The following table synthesizes data from general organoboron spectroscopy and alkene group frequencies to provide the specific fingerprint for CAS 83947-56-2.

Frequency Region (cm⁻¹)IntensityAssignmentFunctional GroupNotes
3075 – 3095 Weak/Med=C-H StretchTerminal AlkeneDiagnostic for the 4-pentenyl chain. Differentiates from saturated alkyls.
2970 – 2990 StrongC-H Stretch (asym)Pinacol MethylsCharacteristic of the pinacol protecting group.
2920 – 2930 StrongC-H Stretch (asym)Alkyl ChainMethylene (-CH₂-) backbone vibrations.
1635 – 1645 Weak/MedC=C StretchTerminal AlkeneOften weak in IR due to low polarity change, but visible.
1310 – 1380 Very Strong B-O StretchBoronate EsterThe most dominant feature. Often a doublet or split peak.[4]
1140 – 1150 StrongC-O StretchPinacol EsterC-O bond connecting the pinacol to the boron center.
990 & 910 Medium=C-H Bend (oop)Terminal Alkene"Out-of-plane" bending. Highly specific to monosubstituted alkenes (R-CH=CH₂).
~850 MediumB-C StretchOrganoboronVibration of the Boron-Carbon bond connecting to the pentenyl chain.
~658 MediumRing DeformationDioxaborolaneSymmetric ring breathing mode of the pinacol ester.

References

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall. (Foundational text for group frequencies including B-O and C=C).
  • Lietard, A., et al. (2014). "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." Chemistry of Materials, 26(12), 3781–3795.[5] Link (Authoritative source for distinguishing boronic acids from esters).

  • Sigma-Aldrich. (n.d.). IR Spectrum Table & Chart. Link (Standard reference for alkene and alkyl shifts).

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Link (Verified for alkene C=C and =C-H assignments).

  • UCLA Chemistry. (n.d.). Table of IR Absorptions. Link (Reference for general functional group regions).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Pentenylboronic Acid Pinacol Ester: Personal Protective Equipment and Operational Protocols

Welcome to a comprehensive guide designed for the meticulous researcher. In modern drug discovery and organic synthesis, boronic acid derivatives, particularly pinacol esters, are indispensable tools.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the meticulous researcher. In modern drug discovery and organic synthesis, boronic acid derivatives, particularly pinacol esters, are indispensable tools. However, their utility is matched by a need for rigorous safety protocols. This document moves beyond a simple checklist to provide a deep, experience-driven understanding of the personal protective equipment (PPE) and operational plans required for handling 4-Pentenylboronic acid pinacol ester. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and experimental integrity.

The causality behind our recommendations stems from a thorough analysis of the compound's structure. The pinacol ester group, while improving stability over the free boronic acid, still presents specific hazards. More critically, the "pentenyl" hydrocarbon chain renders the compound a flammable liquid, a characteristic that dictates many of our handling procedures.[1][2]

Part 1: Hazard Assessment—The 'Why' Behind the 'What'

Understanding the specific risks associated with 4-Pentenylboronic acid pinacol ester is the foundation of a robust safety plan. The primary hazards can be categorized into two main areas: flammability and health effects.

1.1 Flammability Hazard:

Like many organic reagents with low molecular weight and significant hydrocarbon character, this compound is a flammable liquid. The primary danger arises not from the liquid itself, but from its vapor, which is often heavier than air and can accumulate near the floor or in poorly ventilated areas.[3] These vapors can form an explosive mixture with air that, if it encounters an ignition source, can flash back to the source container.[1][3][4]

Key Ignition Sources to Control:

  • Open flames (Bunsen burners)

  • Hot surfaces (heating mantles, hot plates)

  • Sparks from electrical equipment (outlets, stir plates)

  • Static electricity discharge[1][4][5]

1.2 Health Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[6][7] Prolonged or repeated exposure may lead to dermatitis.

  • Serious Eye Irritation (Category 2): Splashes can cause serious eye irritation.[6][7][8] The eyes are particularly sensitive to chemical exposure, and immediate and thorough rinsing is critical in case of contact.

  • Respiratory Irritation (Category 3): Inhalation of vapors or aerosols may cause respiratory tract irritation.[6][7][9] Symptoms can include coughing, shortness of breath, and a sore throat. Therefore, handling must occur in a well-ventilated area.

Part 2: Personal Protective Equipment (PPE)—Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific hazards of the chemical and the procedure being performed. The following table summarizes the required PPE for handling 4-Pentenylboronic acid pinacol ester.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Flame-Retardant or 100% Cotton Lab CoatNot generally required
Weighing/Transfer Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Flame-Retardant or 100% Cotton Lab CoatHandle within a Chemical Fume Hood
Reaction Setup Chemical Safety Goggles; Face Shield if splash risk is highChemical-Resistant Gloves (Nitrile)Flame-Retardant or 100% Cotton Lab CoatHandle within a Chemical Fume Hood
Spill Cleanup Chemical Safety Goggles and Face ShieldHeavy-Duty Chemical-Resistant Gloves (Nitrile or Neoprene)Flame-Retardant Coveralls or Chemical-Resistant ApronAir-Purifying Respirator with Organic Vapor Cartridge (if spill is large or outside a fume hood)
Eye and Face Protection: A Non-Negotiable Standard

Vapors and splashes pose a significant threat to the eyes.

  • Chemical Safety Goggles: These are mandatory for all handling procedures. Unlike safety glasses, goggles provide a seal around the eyes, offering superior protection against splashes and vapors.[10][11]

  • Face Shield: A face shield should be worn over safety goggles during procedures with a heightened risk of splashing, such as transferring large volumes or working with reactions under pressure.[10][11]

Skin Protection: An Impermeable Barrier
  • Gloves: Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals.[11] Always check for tears or punctures before use. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Crucially, if a glove is contaminated, it must be removed immediately using the proper technique, and hands should be washed thoroughly.[12]

  • Lab Coat: Due to the flammability of 4-Pentenylboronic acid pinacol ester, a flame-retardant lab coat is the best choice.[2][5] At a minimum, a lab coat made of 100% cotton should be worn, as synthetic materials like polyester can melt and fuse to the skin if they ignite.[3] The lab coat must be fully fastened.[6]

Respiratory Protection: Engineering Controls First

The primary method for preventing respiratory exposure is to use engineering controls.

  • Chemical Fume Hood: All manipulations of this compound that could generate vapors or aerosols must be performed inside a certified chemical fume hood.[3][6] This provides essential ventilation to capture harmful vapors at the source.

  • Respirators: A respirator is generally not required for routine handling inside a functional fume hood. However, one may be necessary in emergency situations, such as a large spill, or if engineering controls are not available or fail.[13] In such cases, a full-face respirator with an appropriate organic vapor cartridge is recommended.[5]

Part 3: Operational and Disposal Plans

Proper PPE is only one component of a comprehensive safety strategy. The following procedural guidance ensures that safety is integrated into every step of the workflow.

The Safe Handling Workflow

This workflow diagram illustrates the critical steps for safely handling 4-Pentenylboronic acid pinacol ester from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Disposal prep_sds Review SDS & Protocol prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Locate Safety Equipment (Spill Kit, Fire Extinguisher, Shower) prep_hood->prep_safety handle_ground Ground/Bond Containers (Prevent Static Discharge) prep_safety->handle_ground Proceed to Handling handle_transfer Use Non-Sparking Tools handle_ground->handle_transfer handle_close Keep Containers Tightly Closed handle_transfer->handle_close handle_vent Ensure Adequate Ventilation handle_close->handle_vent post_decon Decontaminate Work Surfaces handle_vent->post_decon Proceed to Cleanup post_waste Collect Waste in Labeled, Sealed Container post_decon->post_waste post_dispose Dispose of Waste via EHS post_waste->post_dispose post_wash Remove PPE & Wash Hands post_dispose->post_wash caption Safe Handling Workflow for Flammable Boronic Esters

Caption: Safe Handling Workflow for Flammable Boronic Esters

Step-by-Step Guidance:

  • Pre-Operation: Always consult the Safety Data Sheet (SDS) before working with any chemical.[4] Ensure your fume hood is operational and that you know the location of the nearest fire extinguisher, safety shower, and eyewash station.

  • Handling and Transfer: Keep containers tightly closed when not in use to minimize vapor release.[3][4] When transferring the liquid, ground and bond containers to prevent the buildup of static electricity, which can be an ignition source.[1][4][5] Use non-sparking tools for transfers.[5]

  • Storage: Store the compound in a dedicated flammable liquids cabinet, away from oxidizing agents and sources of ignition.[1][4][9] The storage area should be cool, dry, and well-ventilated.[5][9]

  • Spill Management: In the event of a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand). Collect the contaminated material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Chemical waste management is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All materials contaminated with 4-Pentenylboronic acid pinacol ester, including excess reagent, contaminated solvents, and solid materials like gloves and absorbent pads, must be collected as hazardous waste.[6]

  • Segregation: Do not mix boronic acid waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[6]

  • Labeling and Storage: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS for final disposal.[6][7] Under no circumstances should this chemical be poured down the drain.[6]

By integrating these PPE requirements and operational protocols into your daily laboratory practice, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the quality and reproducibility of your scientific work.

References

  • Safe Practices: Handling Flammable Liquids in the Workplace. Weeklysafety.com. Available at: [Link]

  • Flammable and Combustible Liquids Safety Measures and PPE. International Enviroguard. Available at: [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. Available at: [Link]

  • Personal Protective Equipment and Flammable Liquids storage. Storemasta Blog. Available at: [Link]

  • Flammable Liquids | Division of Research Safety. University of Illinois. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

Sources

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